molecular formula C28H26N2O4 B2974780 (Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate CAS No. 465502-64-1

(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate

Cat. No.: B2974780
CAS No.: 465502-64-1
M. Wt: 454.526
InChI Key: WXZJHQITWUWNHL-MOHJPFBDSA-N
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Description

(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate is a complex organic compound that features a cyanoacrylamide core with benzyloxy and butyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate typically involves a multi-step process:

    Formation of the Benzyloxy Intermediate: The initial step involves the synthesis of 4-(benzyloxy)benzaldehyde from 4-hydroxybenzaldehyde and benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Cyanoacrylamide Core: The benzyloxy intermediate is then reacted with cyanoacetic acid and a suitable amine to form the cyanoacrylamide core.

    Esterification: The final step involves the esterification of the cyanoacrylamide intermediate with butanol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alcohols and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its cyanoacrylamide core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate involves its interaction with specific molecular targets. The cyanoacrylamide core can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(3-(4-methoxyphenyl)-2-cyanoacrylamido)benzoate
  • Butyl 4-(3-(4-hydroxyphenyl)-2-cyanoacrylamido)benzoate
  • Butyl 4-(3-(4-chlorophenyl)-2-cyanoacrylamido)benzoate

Uniqueness

(Z)-butyl 4-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)benzoate is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

butyl 4-[[(Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-2-3-17-33-28(32)23-11-13-25(14-12-23)30-27(31)24(19-29)18-21-9-15-26(16-10-21)34-20-22-7-5-4-6-8-22/h4-16,18H,2-3,17,20H2,1H3,(H,30,31)/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZJHQITWUWNHL-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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